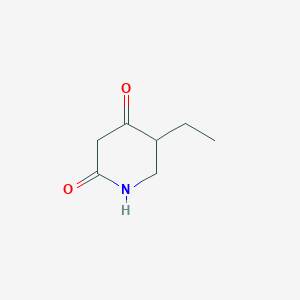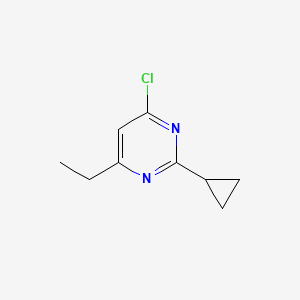
4-Chloro-2-cyclopropyl-6-ethylpyrimidine
Vue d'ensemble
Description
4-Chloro-2-cyclopropyl-6-ethylpyrimidine, also known as CCEP, is an organic compound that has a wide range of applications in the scientific field. It is used as a reagent in organic synthesis, as an intermediate in the production of pharmaceuticals, and as a starting material for the synthesis of other compounds. CCEP is a versatile compound that can be used in a variety of ways, and its potential uses are still being explored.
Applications De Recherche Scientifique
Medicinal Chemistry
- Application : 4-Chloro-2-cyclopropyl-6-ethylpyrimidine is used in the synthesis of pyrimidinamine derivatives .
- Method : The compound is used as a starting material in the synthesis of pyrimidinamine derivatives. The synthesis involves the use of 3-aminopropanol and potassium carbonate .
- Results : The synthesized pyrimidinamine derivatives showed excellent fungicidal activity. One of the compounds, (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine, had the best control effect on corn rust with EC50 values of 0.60 mg/L, versus commercial fungicide tebuconazole (1.65 mg/L) .
Herbicide
- Application : A derivative of 4-Chloro-2-cyclopropyl-6-ethylpyrimidine, cyclopyrimorate, is used as a novel herbicide for weed control in rice fields .
- Method : Cyclopyrimorate is applied to the fields, where it causes bleaching symptoms in Arabidopsis thaliana, similar to those caused by existing carotenoid biosynthesis inhibitors .
- Results : The treatment resulted in significant accumulation of homogentisate and a reduction in the level of plastoquinone, suggesting that cyclopyrimorate and/or its metabolite inhibit homogentisate solanesyltransferase (HST), a downstream enzyme of 4-hydroxyphenylpyruvate dioxygenase in the plastoquinone biosynthesis pathway .
Synthesis of Pyrimidinamines
- Field : Medicinal Chemistry
- Application : This compound is used in the synthesis of various pyrimidinamine derivatives .
- Method : The synthesis involves the use of 3-aminopropanol and potassium carbonate .
- Results : The synthesized pyrimidinamine derivatives showed excellent fungicidal activity .
Synthesis of Pyrrolo[2,3-d]Pyrimidines
- Field : Medicinal Chemistry
- Application : 4-Chloro-2-cyclopropyl-6-ethylpyrimidine is used in the synthesis of various 4-alkylamino-7H-pyrrolo[2,3-d]pyrimidines .
- Method : The synthesis involves heating the 4-chloro starting material at elevated temperatures with an alkylamine .
- Results : The synthesized pyrrolo[2,3-d]pyrimidines serve as a leaving group for a variety of nucleophilic substitutions .
Synthesis of Pyrimidinamines with Pyridin-2-yloxy Moiety
- Field : Medicinal Chemistry
- Application : This compound is used in the synthesis of pyrimidinamine derivatives containing a pyridin-2-yloxy moiety .
- Method : The synthesis involves the use of 3-aminopropanol and potassium carbonate .
- Results : The synthesized pyrimidinamine derivatives showed excellent fungicidal activity .
Synthesis of 4-[[6-Chloro-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]3,5-dimethylbenzonitrile
- Field : Medicinal Chemistry
- Application : 4-Chloro-2-cyclopropyl-6-ethylpyrimidine is used in the synthesis of 4-[[6-Chloro-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]3,5-dimethylbenzonitrile .
- Method : The synthesis involves a substitution reaction with aniline derivative 4-aminobenzonitrile using potassium tert-butoxide as a base and N-methylpyrrolidone as a solvent .
- Results : The synthesized compound was obtained with a good yield .
Propriétés
IUPAC Name |
4-chloro-2-cyclopropyl-6-ethylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2/c1-2-7-5-8(10)12-9(11-7)6-3-4-6/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBJFRGLAFWRANJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)C2CC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-cyclopropyl-6-ethylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



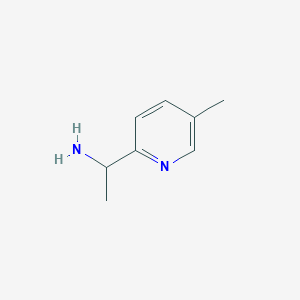
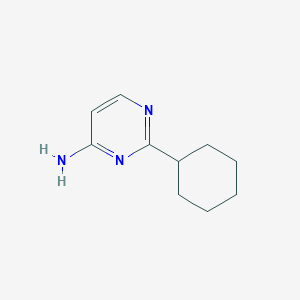
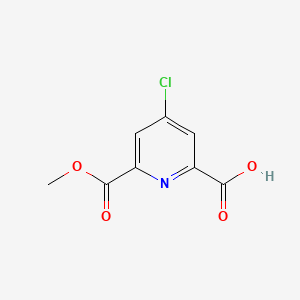
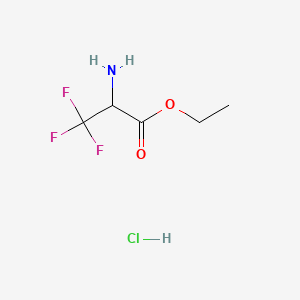


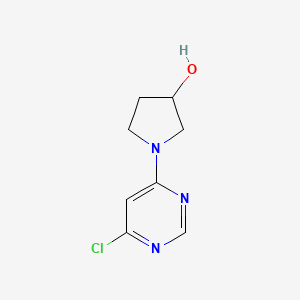
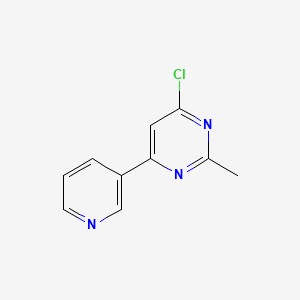
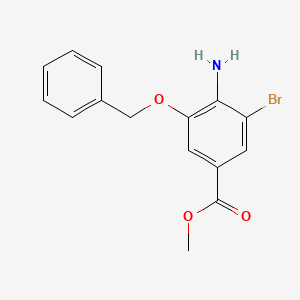
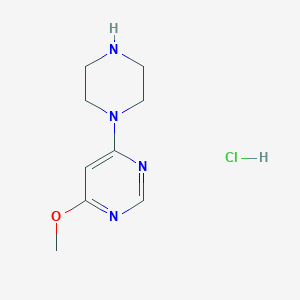
![2-Chloro-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B1418850.png)
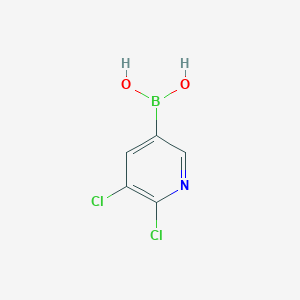
![4-Chloro-6-iodo-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1418853.png)
